REACTION_CXSMILES
|
[CH2:1]([CH:8]1[CH2:26][C:11]2[N:12](C(OC(C)(C)C)=O)[C:13]([C:15]([O:17][CH3:18])=[O:16])=[CH:14][C:10]=2[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(C1CC2NC(C(OC)=O)=CC=2C1=O)C1C=CC=CC=1.N1C=CC=C1>>[CH2:1]([CH:8]1[CH2:26][C:11]2[NH:12][C:13]([C:15]([O:17][CH3:18])=[O:16])=[CH:14][C:10]=2[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
1-tert-butyl 2-methyl 5-benzyl-4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1C(C2=C(N(C(=C2)C(=O)OC)C(=O)OC(C)(C)C)C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1C(C2=C(NC(=C2)C(=O)OC)C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (0-30% EtOAc/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1CC2=C(NC(=C2)C(=O)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.017 g | |
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |